molecular formula C21H20N2OS B12124820 (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B12124820
M. Wt: 348.5 g/mol
InChI Key: PDFYMQPBFCWICH-JGEPBQDUSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features:

  • E/Z isomerism: The (2E,5Z) configuration at the imino and alkenylidene positions, respectively, influences its stereoelectronic properties.
  • Substituents: A 2,4-dimethylphenyl group at the imino position and a 2-methyl-3-phenylpropenylidene moiety at position 3.
  • Synthetic route: Likely synthesized via condensation of substituted thiazolidinones with aldehydes under acidic conditions, as described for analogous compounds .

Thiazolidinones are studied for antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

Molecular Formula

C21H20N2OS

Molecular Weight

348.5 g/mol

IUPAC Name

(5Z)-2-(2,4-dimethylphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2OS/c1-14-9-10-18(16(3)11-14)22-21-23-20(24)19(25-21)13-15(2)12-17-7-5-4-6-8-17/h4-13H,1-3H3,(H,22,23,24)/b15-12+,19-13-

InChI Key

PDFYMQPBFCWICH-JGEPBQDUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC(=CC3=CC=CC=C3)C)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Imino Group: The imino group can be introduced by reacting the thiazolidinone intermediate with an appropriate amine, such as 2,4-dimethylaniline.

    Formation of the Enone Moiety: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone, such as cinnamaldehyde, under acidic or basic conditions to form the enone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring or the enone moiety.

    Reduction: Reduction reactions can target the imino group or the enone moiety, leading to the formation of amines or saturated ketones.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, or oxidized aromatic rings.

    Reduction: Products may include primary or secondary amines, or saturated ketones.

    Substitution: Products depend on the substituents introduced, such as halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial: Exhibits activity against various bacterial and fungal strains.

    Anti-inflammatory: Potential to inhibit inflammatory pathways.

Medicine

    Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.

    Drug Development: Used as a lead compound for developing new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the biological target:

    Antimicrobial: Disrupts cell wall synthesis or interferes with microbial DNA replication.

    Anti-inflammatory: Inhibits key enzymes or signaling pathways involved in inflammation.

    Anticancer: Induces apoptosis or inhibits cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The table below highlights key structural differences and their implications:

Compound Name Substituents (Position 2/5) Isomerism Key Properties
Target Compound 2,4-Dimethylphenyl (imino); 2-methyl-3-phenylpropenylidene 2E,5Z High lipophilicity; steric hindrance from methyl groups enhances selectivity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl (position 3); 2-methylbenzylidene 5Z Thioxo group increases electrophilicity; planar structure aids π-stacking
(2Z,5E)-5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one 4-Dimethylaminobenzylidene; 4-methylphenyl (imino) 2Z,5E Electron-donating dimethylamino group improves solubility and binding affinity
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one Chloroindolinone; 4-hydroxyphenylimino Z/E Hydroxyl group enables hydrogen bonding; chloro substituent enhances bioactivity

Key Observations :

  • Electron-withdrawing groups (e.g., thioxo, chloro) increase reactivity, while electron-donating groups (e.g., dimethylamino) improve solubility .
  • Stereochemistry (E/Z) affects molecular geometry and target binding. For example, the 5Z configuration in the target compound may favor planar alignment with enzyme active sites .

Analogues :

  • Thioxo derivatives: Synthesized using phenylisothiocyanate and S-amino acids in Et3N/DMF-H2O, yielding 2-thioxoimidazolidin-4-ones with >70% efficiency .
  • Benzylidene-substituted compounds: Prepared via refluxing substituted benzaldehydes with thiazolidinone precursors, achieving 60–85% yields .

Challenges :

  • Steric hindrance from 2,4-dimethylphenyl in the target compound may slow reaction kinetics compared to less hindered analogues .
  • Thioxo derivatives require stringent anhydrous conditions to avoid hydrolysis .

Antimicrobial Activity :

  • The target compound’s MIC50 against E. coli and S. aureus is hypothesized to be lower (more potent) than simpler analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one due to enhanced membrane penetration from methyl groups .
  • Compounds with 4-hydroxyphenylimino groups (e.g., ) show 2–4× higher activity against Gram-positive bacteria due to hydrogen bonding with cell wall components.

Anticancer Potential:

  • Thiazolidinones with propenylidene moieties (e.g., the target compound) exhibit IC50 values <10 µM against breast cancer cell lines, likely via apoptosis induction .
  • Thioxo derivatives (e.g., ) show moderate activity (IC50: 20–50 µM), attributed to thiol-mediated redox interference.

Physicochemical Properties

Property Target Compound (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (2Z,5E)-5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
LogP 3.8 (predicted) 3.2 2.9
Solubility (µg/mL) <10 (DMSO) 15–20 (DMSO) 50–60 (aqueous buffer)
Thermal Stability Decomposes at 220°C Stable up to 250°C Stable up to 180°C

Insights :

  • The target compound’s high LogP limits aqueous solubility but favors passive diffusion across lipid membranes.
  • Dimethylamino-substituted analogues exhibit better solubility, making them preferable for in vitro assays.

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